![molecular formula C14H10F3N3O3S B12295400 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyltrifluormethansulfonat ist eine chemische Verbindung, die zur Klasse der Triazolopyridinderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyltrifluormethansulfonat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung, die die Bildung des Triazolopyridinkerns erleichtert . Die Reaktionsbedingungen beinhalten oft die Verwendung von Ethanol als Lösungsmittel und das Erhitzen auf erhöhte Temperaturen, um den Cyclisierungsprozess zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Heizmethoden, den industriellen Prozess nachhaltiger gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyltrifluormethansulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Trifluormethansulfonatgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine, Thiole und Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation entsprechende Oxide entstehen, während bei der Reduktion Alkohole oder Amine entstehen können. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und antivirales Mittel.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyltrifluormethansulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Prozesse modulieren. So wurde gezeigt, dass es c-Met- und VEGFR-2-Kinasen hemmt, die an Zellproliferation und Angiogenese beteiligt sind . Die Hemmung dieser Kinasen kann zu einer Unterdrückung des Tumorwachstums und der Metastasierung führen.
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[1,2,4]Triazolo[4,3-a]chinoxalin: Bekannt für seine antiviralen und antimikrobiellen Aktivitäten.
[1,2,4]Triazolo[4,3-a]pyrazin: Zeigt eine signifikante Antikrebsaktivität.
[1,2,4]Triazolo[1,5-a]pyridin: Wird bei der Behandlung von Herz-Kreislauf-Erkrankungen und Typ-2-Diabetes eingesetzt.
Einzigartigkeit
3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyltrifluormethansulfonat ist aufgrund seiner Trifluormethansulfonatgruppe einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese Gruppe verstärkt die Fähigkeit der Verbindung, an Substitutionsreaktionen teilzunehmen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird .
Eigenschaften
Molekularformel |
C14H10F3N3O3S |
|---|---|
Molekulargewicht |
357.31 g/mol |
IUPAC-Name |
[3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3N3O3S/c1-9-18-19-13-6-5-11(8-20(9)13)10-3-2-4-12(7-10)23-24(21,22)14(15,16)17/h2-8H,1H3 |
InChI-Schlüssel |
CUGJEWPDCNSSDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2)C3=CC(=CC=C3)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


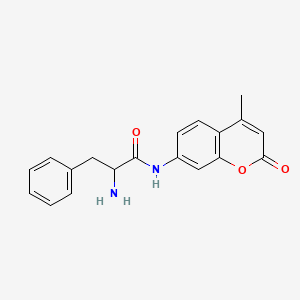
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
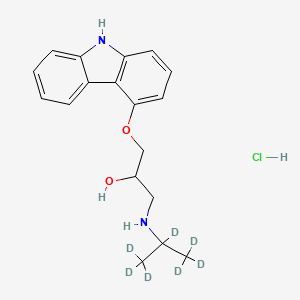

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
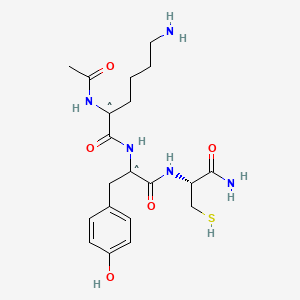


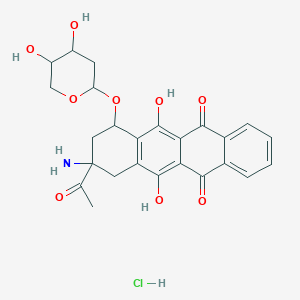
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
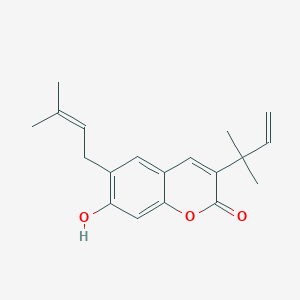

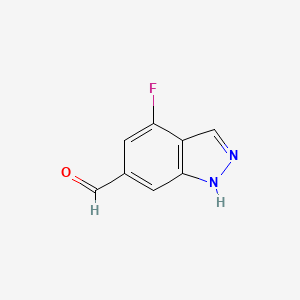
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
